molecular formula C5H10O B123568 3-Methyl-3-buten-1-OL CAS No. 763-32-6

3-Methyl-3-buten-1-OL

Cat. No. B123568
CAS RN: 763-32-6
M. Wt: 86.13 g/mol
InChI Key: CPJRRXSHAYUTGL-UHFFFAOYSA-N
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Description

3-Methyl-3-buten-1-ol is a primary alcohol having the structure of isopentyl alcohol but with a double bond between C-3 and one of the C-4 atoms . It is a volatile aliphatic alcohol found in the extracts of basil and thyme leaves, immature mangaba fruits, and some honey samples .


Synthesis Analysis

3-Methyl-3-buten-1-ol can be prepared by the dehydration of 1,4-butanediol using a cerium catalyst . Another method involves genetically modified host cells expressing a first enzyme capable of catalyzing the dephosphorylation of an isopentenyl pyrophosphate (IPP) or dimethylallyl diphosphate (DMAPP) .


Molecular Structure Analysis

The molecular formula of 3-Methyl-3-buten-1-ol is C5H10O . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The reaction of 3-Methyl-3-buten-1-ol with Cl atoms has been investigated . It also reacts with various aldehydes and ketones on silica gel and Al2O3 surfaces in the absence of solvents and conventional catalysts .


Physical And Chemical Properties Analysis

3-Methyl-3-buten-1-ol has a molecular weight of 86.132 g/mol . It has a density of 0.853 g/cm3 and a boiling point of 130 to 132 °C .

Scientific Research Applications

Kinetics and Atmospheric Implications

Research has investigated the kinetics of reactions involving 3-methyl-3-buten-1-ol. Studies include its reaction with atomic chlorine at different temperatures (Rodríguez et al., 2007), and its gas-phase reactions with Cl atoms and ozone (Gai, Ge, & Wang, 2011). These studies are crucial for understanding the atmospheric implications of 3-methyl-3-buten-1-ol.

Conformational Composition

The conformational composition of 3-methyl-3-buten-1-ol, particularly its intramolecular hydrogen bonding, has been studied, revealing insights into its molecular structure and behavior (Bakke & Bjerkeseth, 1998).

Biofuel Production

3-Methyl-3-buten-1-ol has potential applications in biofuel production. Engineering a heterologous isoprenoid pathway in E. coli for the production of this compound showcases its potential as a biofuel (George et al., 2015).

Organic Synthesis

Studies have examined the use of 3-methyl-3-buten-1-ol in organic synthesis. For instance, the transition metal-promoted alkylation of the olefinic linkage in 3-methyl-3-buten-1-ol using titanium tetrachloride-organoaluminum systems (Youngblood, Nichols, Coleman, & Thompson, 1978), and its use in direct synthesis methods (MatsudaIsamu, 1978) demonstrate its versatility in chemical reactions.

Environmental Implications

The detection of 3-methyl-3-buten-1-ol as a significant volatile organic compound in the atmosphere of forested areas indicates its environmental relevance, impacting local atmospheric chemistry and potentially originating from vegetative sources (Goldan, Kuster, Fehsenfeld, & Montzka, 1993).

Insect Pheromone and Ecological Role

3-Methyl-3-buten-1-ol serves as an aggregation pheromone for certain bark beetles, influencing their behavior and ecology, which could have applications in pest management (Bowers, Gries, Borden, & Pierce, 1991).

Safety And Hazards

3-Methyl-3-buten-1-ol is flammable and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Recent advances in the microbial production of isopentanol (3-Methyl-1-butanol) have been made . Metabolic engineering strategies may be employed to enhance product titers, reduce end-product toxicity, and broaden the substrate range to non-sugar carbon sources .

properties

IUPAC Name

3-methylbut-3-en-1-ol
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InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h6H,1,3-4H2,2H3
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InChI Key

CPJRRXSHAYUTGL-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)CCO
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Molecular Formula

C5H10O
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DSSTOX Substance ID

DTXSID4052506
Record name 3-Methylbut-3-en-1-ol
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Molecular Weight

86.13 g/mol
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Physical Description

Liquid, Colorless liquid; [Acros Organics MSDS]
Record name 3-Buten-1-ol, 3-methyl-
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Boiling Point

130.00 °C. @ 760.00 mm Hg
Record name 3-Methyl-3-buten-1-ol
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Solubility

170 g/L @ 20 °C (exp)
Record name 3-Methyl-3-buten-1-ol
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Vapor Pressure

20.0 [mmHg]
Record name 3-Methyl-3-buten-1-ol
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Product Name

3-Methyl-3-buten-1-OL

CAS RN

763-32-6
Record name 3-Methyl-3-buten-1-ol
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Record name 3-METHYL-3-BUTEN-1-OL
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Record name 3-Methyl-3-buten-1-ol
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Synthesis routes and methods I

Procedure details

The procedure of Example 1 was repeated except for using 150 ml of spent BB (composition: isobutene 47.3%, isobutane 2.2%, n-butane 8.9%, butene-1 27.6%, trans-2-butene 8.8%, cis-2-butene 4.4% and butadiene 0.87%) as a isobutene source in place of isobutene. Conversion of paraformaldehyde was 97.0 mole%. There were obtained 62.0 mole% of 3-methyl-3-butene-1-ol and 7.1 mole% of 3-methyl-2-butene-1-ol based on the paraformaldehyde reacted.
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Synthesis routes and methods II

Procedure details

In a stainless steel autoclave having an inner volume of 300 ml, 9.0 g of paraformaldehyde of 95% purity, 0.22 g of sodium hydrogenphosphate as catalyst, and 60 ml of t-butanol were placed and the autoclave was closed. While cooling the autoclave with a dry ice and methanol mixture, the air in the autoclave was replaced by nitrogen and then 150 ml of isobutene was added thereto. Then the autoclave was brought to room temperature and no leak was found. Then the mixture was reacted with stirring at 200° C. for 4 hours. After the reaction, the autoclave was cooled and the contents were taken off. The reaction product was pale yellow and no substance having high boiling point was found. The reaction product was analyzed quantitatively by gas chromatography. Conversion of paraformaldehyde was determined by the sodium sulfite method. Conversion of paraformaldehyde was 98.9 mole%, and there were obtained 85.0 mole% of 3-methyl-3-butene-1-ol and 5.9 mole% of 3-methyl-2-butene-1-ol based on the paraform-aldehyde reacted. Total selectivities for the unsaturated alcohols were 90.9 mole% and no 4,4-dimethylmetadioxane was produced.
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Synthesis routes and methods III

Procedure details

A process consisting of dehydration of 3-methyl-1,3-butanediol under heating in the presence of phosphoric acid or iodine gives 3-methyl-3-butene-1-ol with a yield of 35% and isoprene with a yield of 30-35% (Bulletin de la Societe Chimique de France 1964 pp800-804).
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Synthesis routes and methods IV

Procedure details

Example 1 is repeated, except that the fine silver catalyst is replaced by a silver fraction of particle size 1.0-2.5 mm in a 100 mm deep bed. On feeding 44 l (S.T.P.) of air, 113 g of 3-methyl-3-buten-1-ol vapor and 21.5 g of steam per hour per pipe into the reactor, a maximum temperature in the catalyst of 440° C. (salt bath temperature 385° C.) gives 520 g of uncoverted 3-methyl-3-buten-1-ol and 53.6 g of 3-methyl-2-butenal, corresponding to a 3-methyl-3-buten-1-ol conversion of 54% and a selectivity of 90%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,780
Citations
WW Bowers, G Gries, JH Borden, HD Pierce - Journal of chemical ecology, 1991 - Springer
… and field testing of 3-methyl-3buten-1-ol, an aggregation … Bioactivity of 3-methyl-3-buten-1-ol was demonstrated in field-… traps or those baited with 3-methyl-3-buten-1-ol released at 6/~g/…
Number of citations: 34 link.springer.com
HC Knap, S Jørgensen, HG Kjaergaard - Chemical Physics Letters, 2015 - Elsevier
… Here, we investigate the H-shift reactions in the 3-methyl-3-buten-1-ol (MBO331) molecule, which is a natural emitted BVOC [8]. The H-shift reactions in the MBO331 molecule are also a …
Number of citations: 18 www.sciencedirect.com
RB Kinnel, BB Molloy, DW Graham… - Organic Preparations …, 1972 - Taylor & Francis
R* CH3, H While Grignard reactions are often relatively simple to carry out, those involving formaldehyde require special attention. Procedures using gaseous formaldehyde or g-…
Number of citations: 5 www.tandfonline.com
S Pandey, SC Phulara, A Jha… - … Journal of Food …, 2019 - Taylor & Francis
… The present investigation demonstrates the longevity-promoting effects of 3-methyl-3-buten-1-ol (isoprenol) in the animal model Caenorhabditis elegans that might be served as a lead …
Number of citations: 14 www.tandfonline.com
Y WADA, E KOMORI, T KODAMA, T YAMAKI… - Journal of Japan Oil …, 1980 - jstage.jst.go.jp
… 3-Methyl-2bu 1-ol was biotransformed into 3-methyl-2-butenal by the cultures at a high conversion ratio, but into 3-methyl-3-buten-1-ol, while 3-methyl-3-buten-1-ol wasbiotransformed, …
Number of citations: 3 www.jstage.jst.go.jp
ZF Xu, Z Liu, MF Ge, WG Wang - Chinese Science Bulletin, 2011 - Springer
… The uptake kinetics of 3-buten-1-ol (BO31), 4-penten-1-ol (PO41) and 3-methyl-3-buten-1-ol (MBO331) into 20 wt%-80 wt% H 2 SO 4 solutions were studied, using a rotated wetted-wall …
Number of citations: 6 link.springer.com
L Wang, MF Ge, WG Wang - Chinese Science Bulletin, 2009 - Springer
… For example, emissions of 3-methyl-2-buten-1-ol (MBO321) and 3-methyl-3-buten-1-ol (MBO331) … 3-methyl-3-buten-1-ol (MBO331) was purchased from Alfa Aesar in purity of 97%. …
Number of citations: 8 link.springer.com
J Quijano, P Ruiz, R Notario, E Zapata… - International Journal of …, 2014 - Wiley Online Library
… decomposition of a β-hydroxy alkene, 3-methyl-3-buten-1-ol, in m-xylene solution, has been … We can conclude that in the compound studied in this work, 3-methyl-3-buten-1-ol, the effect …
Number of citations: 2 onlinelibrary.wiley.com
HH Chou, JD Keasling - 2011 - osti.gov
… diphosphate (DMAPP), such as a Bacillus subtilis phosphatase (YhfR), under a suitable condition so that 5-carbon alcohol is 3-methyl-2-buten-1-ol and/or 3-methyl-3-buten-1-ol is …
Number of citations: 3 www.osti.gov
KH Yong, JA Lotoski, JM Chong - Journal of Organic …, 2001 - organic-chemistry.org
… Metalation of 3-methyl-3-buten-1-ol with n-BuLi in the presence of TMEDA followed by treatment of the resulting dianion with alkyl halides is a general route to 3-methylene-1-alkanols. …
Number of citations: 33 www.organic-chemistry.org

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